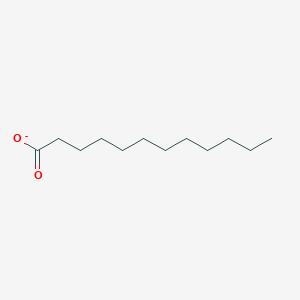![molecular formula C23H26N4O5S B1226645 4-(3,5-dimethyl-1-pyrazolyl)-N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B1226645.png)
4-(3,5-dimethyl-1-pyrazolyl)-N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,5-dimethyl-1-pyrazolyl)-N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]benzamide is a member of benzamides.
Aplicaciones Científicas De Investigación
Molecular Synthesis and Characterization
A variety of benzamide derivatives have been synthesized, demonstrating the chemical versatility of compounds like 4-(3,5-dimethyl-1-pyrazolyl)-N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]benzamide. For instance, Saeed et al. (2015) reported the synthesis of different substituted benzamides, highlighting their potential biological applications and ability to bind nucleotide protein targets, marking their significance in medicinal chemistry (Saeed et al., 2015). Similarly, Facile et al. (2010) synthesized a series of substituted pyrazoles, further expanding the range of derivates and their potential applications (Pareek et al., 2010).
Luminescent Supramolecular Structures
Moyano et al. (2013) discovered that supramolecular liquid crystals containing 4-aryl-1H-pyrazole units exhibit luminescent properties. These structures self-assemble to form mesophases, highlighting a novel application of pyrazole derivatives in material science and potentially in optoelectronic devices (Moyano et al., 2013).
Antimicrobial Applications
A series of linked heterocyclics containing pyrazole-pyrimidine-thiazolidin-4-one showed significant antimicrobial activity against a range of bacteria and fungi. This study by Sanjeeva Reddy et al. (2010) highlights the potential of pyrazole derivatives as antimicrobial agents, an important application in pharmaceuticals (Sanjeeva Reddy et al., 2010).
Molecular Interaction Studies
Saeed et al. (2020) conducted a comprehensive study involving X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations on antipyrine derivatives. These studies offer deep insights into the molecular interactions of benzamide derivatives, which are crucial for understanding their chemical behavior and potential applications in various fields (Saeed et al., 2020).
Propiedades
Fórmula molecular |
C23H26N4O5S |
|---|---|
Peso molecular |
470.5 g/mol |
Nombre IUPAC |
4-(3,5-dimethylpyrazol-1-yl)-N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)benzamide |
InChI |
InChI=1S/C23H26N4O5S/c1-16-14-17(2)27(25-16)19-6-4-18(5-7-19)23(28)24-21-15-20(8-9-22(21)31-3)33(29,30)26-10-12-32-13-11-26/h4-9,14-15H,10-13H2,1-3H3,(H,24,28) |
Clave InChI |
QKXYXSPMMQZDDM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)S(=O)(=O)N4CCOCC4)OC)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(2-furanylmethylamino)-2-oxoethoxy]-N-(2-methoxy-5-methylphenyl)-2-naphthalenecarboxamide](/img/structure/B1226563.png)
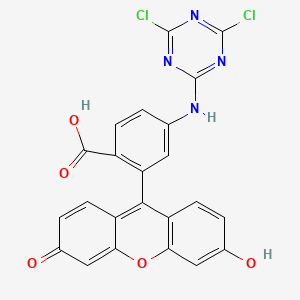
![2,3-bis(2-furanyl)-N-[4-(4-morpholinyl)phenyl]-6-quinoxalinecarboxamide](/img/structure/B1226566.png)
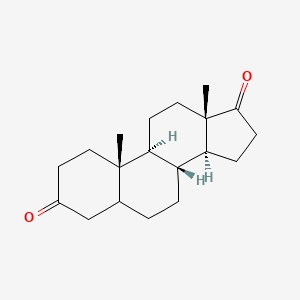

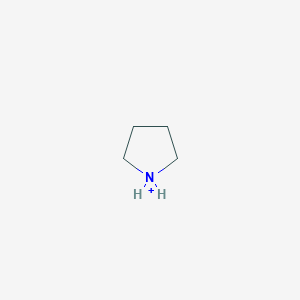

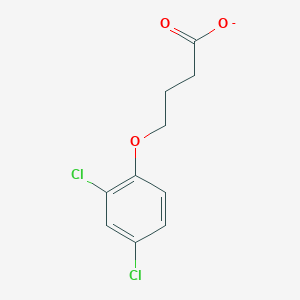
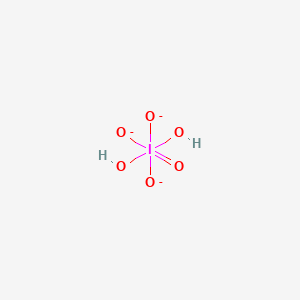
![(4-Methyl-1-piperazinyl)-(2-thieno[3,2-b][1]benzothiolyl)methanone](/img/structure/B1226579.png)
![N-[4-chloro-3-[(4-chlorophenyl)sulfamoyl]phenyl]-4-propan-2-yloxybenzamide](/img/structure/B1226581.png)
![N-(4-methoxyphenyl)-5-oxo-6,7-dihydro-[1,2,4]triazolo[3,4-b][1,3]thiazine-7-carboxamide](/img/structure/B1226584.png)
![5-[(4-Acetamido-2-sulfonatophenyl)diazenyl]-6-amino-4-hydroxynaphthalene-2-sulfonate](/img/structure/B1226586.png)
